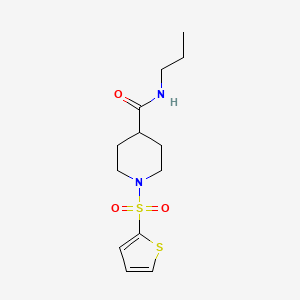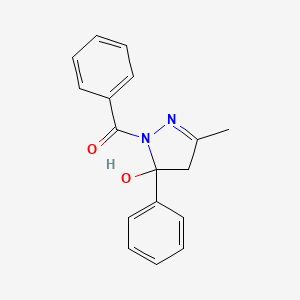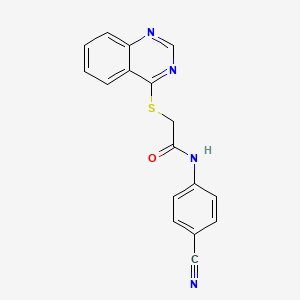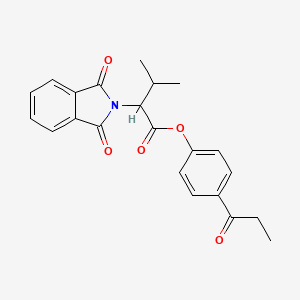![molecular formula C14H16ClNO3 B5062409 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5062409.png)
8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as CBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBD is a spirocyclic compound that belongs to the class of azaspiro compounds.
Mecanismo De Acción
The mechanism of action of 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood, but it is believed to interact with various receptors in the body such as the CB1 and CB2 receptors. This compound has been found to modulate the activity of these receptors, which are involved in the regulation of pain, mood, and appetite. This compound has also been found to inhibit the activity of certain enzymes such as cytochrome P450, which are involved in the metabolism of various drugs.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in the body. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been found to modulate the activity of various neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has several advantages for lab experiments such as its high yield and ease of synthesis. However, this compound also has some limitations such as its low solubility in water, which can make it difficult to study its interactions with biological systems.
Direcciones Futuras
There are several future directions for the study of 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane. One direction is the development of novel spirocyclic compounds based on this compound as a building block. Another direction is the study of the interactions between this compound and various receptors in the body to better understand its mechanism of action. Additionally, the potential use of this compound in the treatment of various diseases such as epilepsy and cancer is an area of active research.
Métodos De Síntesis
The synthesis of 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane involves the reaction of 4-chlorobenzoyl chloride with 1,4-dioxa-8-azaspiro[4.5]decane in the presence of a base such as sodium hydroxide. The reaction produces this compound as a white crystalline solid with a yield of approximately 70%.
Aplicaciones Científicas De Investigación
8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in treating various diseases such as epilepsy, multiple sclerosis, and cancer. In pharmacology, this compound has been found to interact with various receptors in the body such as the CB1 and CB2 receptors, which are involved in the regulation of pain, mood, and appetite. In material science, this compound has been studied for its potential use as a building block for the synthesis of novel spirocyclic compounds.
Propiedades
IUPAC Name |
(4-chlorophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-12-3-1-11(2-4-12)13(17)16-7-5-14(6-8-16)18-9-10-19-14/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIGPMAKWIUOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198900 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5062335.png)
![N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5062347.png)
![6-({[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5062357.png)
![[2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy]acetic acid](/img/structure/B5062374.png)
![diethyl 5-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5062385.png)


![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]acetamide](/img/structure/B5062400.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5062404.png)



